molecular formula C24H21ClN2O5S B11355123 methyl 2-chloro-5-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

methyl 2-chloro-5-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

Cat. No.: B11355123
M. Wt: 485.0 g/mol
InChI Key: IJMUXNCAZSGTJU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazine moiety, a chloro-substituted benzoate group, and an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps. One common approach includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group is introduced via alkylation reactions.

    Oxidation: The dibenzo[c,e][1,2]thiazine core is oxidized to introduce the dioxido groups.

    Acetylation: The acetyl group is introduced through acetylation reactions.

    Formation of the benzoate ester: The final step involves the esterification of the benzoate group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the dioxido groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

Methyl 2-chloro-5-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Methyl 2-chloro-5-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents or functional groups.

    Dibenzo[c,e][1,2]thiazine derivatives: These compounds have a similar core structure but may differ in their substituents and functional groups.

Properties

Molecular Formula

C24H21ClN2O5S

Molecular Weight

485.0 g/mol

IUPAC Name

methyl 2-chloro-5-[[2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C24H21ClN2O5S/c1-3-15-8-11-21-18(12-15)17-6-4-5-7-22(17)33(30,31)27(21)14-23(28)26-16-9-10-20(25)19(13-16)24(29)32-2/h4-13H,3,14H2,1-2H3,(H,26,28)

InChI Key

IJMUXNCAZSGTJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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